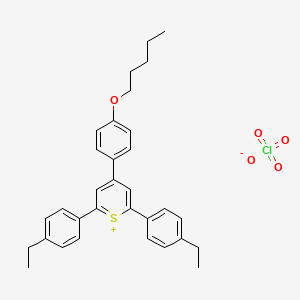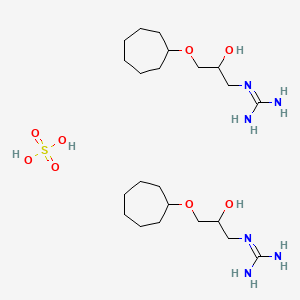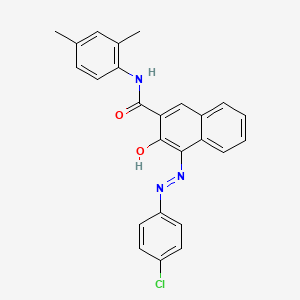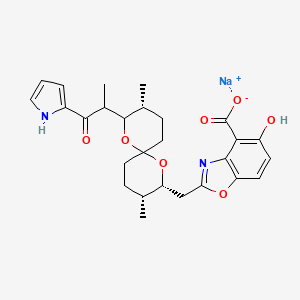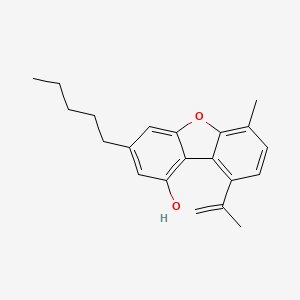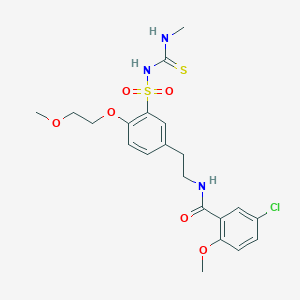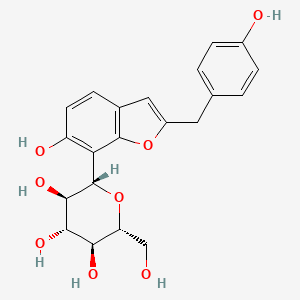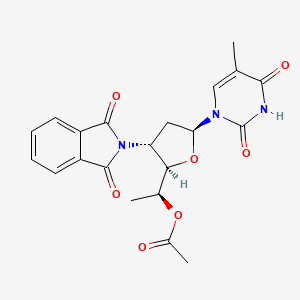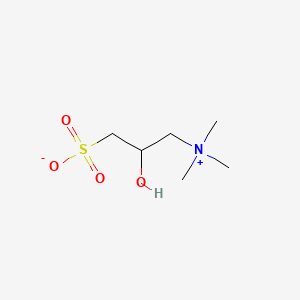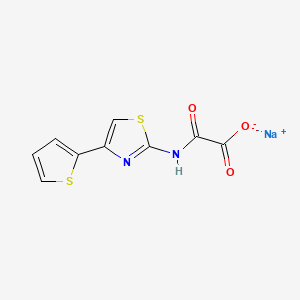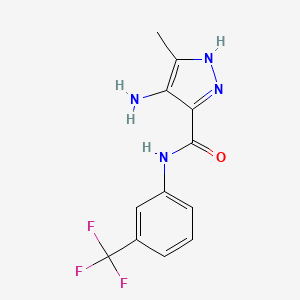
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method involves the use of a one-pot synthesis approach, where (hetero)arenes and carboxylic acids are reacted to form the pyrazole ring . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and cancer .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- stands out due to its unique trifluoromethyl group, which imparts enhanced stability and biological activity. Similar compounds include:
4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: This compound has a different substitution pattern, leading to variations in its biological activity and applications.
Propiedades
Número CAS |
86927-75-5 |
|---|---|
Fórmula molecular |
C12H11F3N4O |
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
4-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11F3N4O/c1-6-9(16)10(19-18-6)11(20)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,16H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
COCHDYGACKQXJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


